molecular formula C21H27N5O4 B2904306 1-(3-methoxypropyl)-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900884-08-4

1-(3-methoxypropyl)-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2904306
CAS No.: 900884-08-4
M. Wt: 413.478
InChI Key: UFRXBQLYMBPDNB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrrolopyrimidines. Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolopyrimidines are generally synthesized using methods such as the consecutive chemoselective double cyanation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with various substituents attached to it. The exact structure would depend on the positions and nature of these substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include properties such as melting point, solubility, and stability .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The molecule is involved in the synthesis of novel heterocyclic compounds, demonstrating significant potential in creating diverse chemical structures with potential biological activities. Studies detail the synthesis of various derivatives and analogs, highlighting the molecule's role in developing new chemical entities with potential therapeutic applications (Abu‐Hashem et al., 2020).

Pharmacological Applications

  • Derivatives of the core molecule have been explored for their pharmacokinetic properties, with modifications aimed at improving bioavailability and retaining potent biological activities. This includes the optimization of side chains and heterocycle modifications to enhance therapeutic potential (Tokuhara et al., 2018).
  • The molecule's framework has been utilized in the development of compounds with antimicrobial and antifungal activities, indicating its significance in addressing various infectious diseases. Specific derivatives have demonstrated potent activities against a range of bacterial and fungal pathogens, suggesting a promising avenue for new antimicrobial agent development (Devarasetty et al., 2019).

Molecular Imaging and Diagnostic Applications

  • The compound has contributed to the synthesis of new PET (Positron Emission Tomography) agents for imaging in neurological diseases such as Parkinson's disease, underlining its utility in developing diagnostic tools and enhancing our understanding of neurodegenerative disorders (Wang et al., 2017).

Antitumor and Antiviral Research

  • Research into the molecule's derivatives has also shown potential in antitumor and antiviral applications, with specific modifications leading to compounds that exhibit significant activities against cancer cells and viruses. This highlights the molecule's versatility and potential as a scaffold for developing novel therapeutic agents with broad-spectrum biological activities (Renau et al., 1996).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, following appropriate safety procedures .

Future Directions

Future research could focus on further elucidating the properties and potential applications of this compound. This could include investigating its biological activity, exploring its potential use in materials science, or developing new synthetic methods .

Properties

IUPAC Name

6-(3-methoxypropyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-29-12-4-8-25-17(20(27)22-6-9-24-10-13-30-14-11-24)15-16-19(25)23-18-5-2-3-7-26(18)21(16)28/h2-3,5,7,15H,4,6,8-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRXBQLYMBPDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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